molecular formula C14H17N3O4 B3070634 3-(4-Nitro-1H-pyrazol-1-yl)adamantane-1-carboxylic acid CAS No. 1004944-58-4

3-(4-Nitro-1H-pyrazol-1-yl)adamantane-1-carboxylic acid

Cat. No.: B3070634
CAS No.: 1004944-58-4
M. Wt: 291.3 g/mol
InChI Key: HYMOTMBSXZCHEU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitro-1H-pyrazol-1-yl)adamantane-1-carboxylic acid typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitro-1H-pyrazol-1-yl)adamantane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, amines, and other derivatives that retain the adamantane moiety.

Mechanism of Action

The mechanism of action of 3-(4-Nitro-1H-pyrazol-1-yl)adamantane-1-carboxylic acid involves its interaction with various molecular targets and pathways. The nitro group can participate in redox reactions, while the pyrazole ring can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Nitro-1H-pyrazol-1-yl)adamantane-1-carboxylic acid is unique due to the combination of the nitro-substituted pyrazole ring and the adamantane moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-(4-nitropyrazol-1-yl)adamantane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c18-12(19)13-2-9-1-10(3-13)5-14(4-9,8-13)16-7-11(6-15-16)17(20)21/h6-7,9-10H,1-5,8H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMOTMBSXZCHEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N4C=C(C=N4)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Nitro-1H-pyrazol-1-yl)adamantane-1-carboxylic acid
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3-(4-Nitro-1H-pyrazol-1-yl)adamantane-1-carboxylic acid
Reactant of Route 3
3-(4-Nitro-1H-pyrazol-1-yl)adamantane-1-carboxylic acid
Reactant of Route 4
3-(4-Nitro-1H-pyrazol-1-yl)adamantane-1-carboxylic acid
Reactant of Route 5
3-(4-Nitro-1H-pyrazol-1-yl)adamantane-1-carboxylic acid
Reactant of Route 6
3-(4-Nitro-1H-pyrazol-1-yl)adamantane-1-carboxylic acid

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